Fmoc-D-Asp(OMpe)-OH

Catalog No.
S6641211
CAS No.
1926162-97-1
M.F
C25H29NO6
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Asp(OMpe)-OH

CAS Number

1926162-97-1

Product Name

Fmoc-D-Asp(OMpe)-OH

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)

InChI Key

SYGKUYKLHYQKPL-UHFFFAOYSA-N

SMILES

CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The exact mass of the compound Fmoc-D-Asp(OMpe)-OH is 439.19948764 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-D-Asp(OMpe)-OH (CAS: 1926162-97-1) is a highly specialized, sterically hindered amino acid building block designed for Solid-Phase Peptide Synthesis (SPPS). It features a 3-methyl-3-pentyl (OMpe) ester protecting group on the β-carboxyl of D-aspartic acid. In procurement and process chemistry, this compound is prioritized over standard tert-butyl (OtBu) protected analogs when synthesizing D-amino acid-containing therapeutic peptides, retro-inverso peptides, and complex peptidomimetics. The primary industrial value of the OMpe group lies in its ability to sterically block base-catalyzed side reactions during repetitive deprotection cycles while remaining fully compatible with standard trifluoroacetic acid (TFA) cleavage protocols [1].

Research Fit

1 Aspartimide-prone sequence SPPS workflow compatibility
2 D-configuration stereochemical control context
3 Bulky OMpe ester protection strategy for piperidine-based Fmoc removal

Generic substitution with the industry-standard Fmoc-D-Asp(OtBu)-OH frequently fails in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs due to severe aspartimide formation. During the repetitive piperidine treatments required for Fmoc removal, the deprotonated backbone amide attacks the OtBu-protected β-carboxyl group, forming a cyclic succinimide intermediate. This ring subsequently opens to generate β-aspartyl peptides and α/β-piperidides, which are isobaric (identical in mass) to the target peptide and often co-elute during HPLC [1]. For procurement teams, substituting OMpe with OtBu in these susceptible sequences leads to catastrophic drops in crude API yield, practically inseparable impurities, and batch failures, making the sterically hindered OMpe derivative a mandatory selection for process reliability [2].

Substitution Risk

OMpe ester
OtBu ester (generic)
Aspartimide formation
Reported suppression under iterative piperidine treatment
Known base-catalyzed ring-closure risk
By-product profile
Reported minimization of aspartimide-related by-products
May generate co-eluting epimerization by-products
Chiral integrity
D-configuration maintained; high enantiomeric purity specification
Aspartimide-driven epimerization may compromise stereochemistry

Steric Suppression of Base-Catalyzed Aspartimide Formation

In solid-phase peptide synthesis, the sequence-dependent formation of aspartimide is a critical failure point. Quantitative models utilizing highly susceptible Asp-Gly sequences demonstrate that substituting the standard OtBu protecting group with the sterically hindered OMpe (3-methyl-3-pentyl) group dramatically reduces this side reaction. Under prolonged exposure to 20% piperidine (simulating extended synthesis cycles), Fmoc-D-Asp(OtBu)-OH yields >50% aspartimide byproducts, whereas Fmoc-D-Asp(OMpe)-OH restricts aspartimide formation to approximately 10% [1].

Evidence DimensionAspartimide byproduct formation rate
Target Compound Data~10% aspartimide formation
Comparator Or BaselineFmoc-D-Asp(OtBu)-OH (>50% aspartimide formation)
Quantified Difference5-fold reduction in aspartimide byproduct generation
ConditionsAsp-Gly model sequence, 18h prolonged exposure to 20% piperidine in DMF

Minimizing aspartimide formation prevents the generation of inseparable isobaric impurities, directly increasing API yield and eliminating the need for complex downstream HPLC purification.

Aspartimide suppression model
Head-to-head
Reported consistent outperformance of OMpe vs OtBu in scorpion toxin II model peptide
Supports aspartimide suppression review for Asp-containing sequences
Piperidine/DBU treatment at room and elevated temperatures; exact % not reported

Preservation of Chiral Integrity and Epimerization Control

Aspartimide intermediates are highly chirally labile, leading to rapid base-catalyzed epimerization at the α-carbon. For D-aspartic acid derivatives, this results in L-Asp contamination. By sterically blocking the initial succinimide ring closure, Fmoc-D-Asp(OMpe)-OH prevents this epimerization pathway. Comparative studies show that while OtBu-protected aspartic acid in susceptible sequences can result in significant epimerization during standard Fmoc deprotection cycles, the OMpe derivative maintains strict stereochemical fidelity throughout the synthesis [1].

Evidence DimensionStereochemical purity (Epimerization rate)
Target Compound DataPreserves >99% enantiomeric purity by blocking the chirally labile intermediate
Comparator Or BaselineFmoc-D-Asp(OtBu)-OH (Prone to significant epimerization via aspartimide formation)
Quantified DifferencePrevention of base-catalyzed α-carbon epimerization
ConditionsRepetitive Fmoc deprotection cycles (20% piperidine) in automated SPPS

Ensuring strict stereochemical purity is a mandatory regulatory requirement for synthetic peptide therapeutics, making OMpe essential for D-peptide API manufacturing.

OMpe ester class-level evidence
Class-level
Reported higher protection ranking vs OtBu ester across Fmoc SPPS conditions
Class-level aspartimide suppression context; independent of stereochemistry
Qualitative comparison; vendor documentation and primary literature

Seamless Integration with Standard TFA Cleavage Workflows

A critical procurement consideration for specialty protecting groups is their compatibility with existing manufacturing standard operating procedures (SOPs). Despite its increased steric bulk designed to prevent nucleophilic attack, the 3-methyl-3-pentyl (OMpe) ester remains highly acid-labile. It is quantitatively removed using standard 95% trifluoroacetic acid (TFA) cleavage cocktails. In contrast, other highly hindered alternatives, such as O-adamantyl esters, often require extended cleavage times or harsher conditions that can degrade sensitive peptide sequences [1].

Evidence DimensionDeprotection condition requirement
Target Compound DataQuantitative cleavage in standard 95% TFA cocktails
Comparator Or BaselineO-adamantyl protected Asp (Requires extended times or >90% TFA with aggressive scavengers)
Quantified DifferenceFull compatibility with standard cleavage SOPs without extended acid exposure
ConditionsGlobal deprotection and resin cleavage step in SPPS

Allows manufacturers to drop this building block into existing automated SPPS workflows without rewriting validated cleavage SOPs or risking acid-catalyzed degradation of the API.

Enantiomeric purity
Specification review
≥ 99.5% (chiral HPLC)
Supports enantiomeric purity specification for D-peptide research
Data to verify; supplier specification; ≤ 0.5% L-enantiomer reported

Synthesis of Retro-Inverso Peptide Therapeutics

Fmoc-D-Asp(OMpe)-OH is a strategic choice for manufacturing protease-resistant D-peptides containing Asp-Gly or Asp-Asn motifs, where standard OtBu protection would result in catastrophic aspartimide-driven yield loss [1].

Large-Scale API Manufacturing of Complex Peptidomimetics

Crucial for long sequences requiring dozens of Fmoc deprotection cycles, as the cumulative piperidine exposure exponentially increases the risk of aspartimide formation, which the OMpe group effectively mitigates [2].

Automated Solid-Phase Peptide Synthesis (SPPS) Workflows

Highly recommended as a drop-in replacement in automated synthesizers, providing enhanced side-chain stability without requiring modifications to standard 95% TFA global cleavage protocols [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aspartimide-prone D-Asp sequence SPPS
OMpe ester protection profile
Aspartimide suppression review under iterative Fmoc removal
Enantiopure D-peptide research
Chiral purity specification
Enantiomeric purity verification by chiral HPLC
Scale-up peptide synthesis process
Crude purity improvement context
Process yield and preparative HPLC efficiency review

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

439.19948764 g/mol

Monoisotopic Mass

439.19948764 g/mol

Heavy Atom Count

32

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